BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE
Overview
Description
BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of coumarin derivatives.
Preparation Methods
The synthesis of BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE typically involves multiple steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the reaction with butyl benzoate under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoate moiety.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Scientific Research Applications
BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s coumarin core is known for its fluorescence properties, making it useful in biological imaging and as a probe in various assays.
Mechanism of Action
The mechanism of action of BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase. This inhibition can lead to antimicrobial and anticancer effects . Additionally, the compound’s ability to absorb and emit light makes it useful in photodynamic therapy and other light-based applications .
Comparison with Similar Compounds
Similar compounds to BUTYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BENZOATE include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound shares the coumarin core but has different substituents, leading to variations in its chemical and biological properties.
4-Methyl-2-oxo-2H-chromen-7-yl hexopyranosiduronic acid: Another coumarin derivative with distinct functional groups, used in different applications.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar structure but with a chlorobenzoate group, affecting its reactivity and applications.
Properties
IUPAC Name |
butyl 4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-3-4-11-28-23(27)16-5-7-17(8-6-16)24-21(25)14-29-18-9-10-19-15(2)12-22(26)30-20(19)13-18/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRZOUUGXHWUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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